N-(2-Methoxyphenyl)-1,2-benzothiazol-3-amine 1,1-dioxide
N-(2-Methoxyphenyl)-1,2-benzothiazol-3-amine 1,1-dioxide
Brand Name:
Vulcanchem
CAS No.:
107922-15-6
VCID:
VC0420460
InChI:
InChI=1S/C14H12N2O3S/c1-19-12-8-4-3-7-11(12)15-14-10-6-2-5-9-13(10)20(17,18)16-14/h2-9H,1H3,(H,15,16)
SMILES:
COC1=CC=CC=C1NC2=NS(=O)(=O)C3=CC=CC=C32
Molecular Formula:
C14H12N2O3S
Molecular Weight:
288.32g/mol
N-(2-Methoxyphenyl)-1,2-benzothiazol-3-amine 1,1-dioxide
CAS No.: 107922-15-6
Main Products
VCID: VC0420460
Molecular Formula: C14H12N2O3S
Molecular Weight: 288.32g/mol
CAS No. | 107922-15-6 |
---|---|
Product Name | N-(2-Methoxyphenyl)-1,2-benzothiazol-3-amine 1,1-dioxide |
Molecular Formula | C14H12N2O3S |
Molecular Weight | 288.32g/mol |
IUPAC Name | N-(2-methoxyphenyl)-1,1-dioxo-1,2-benzothiazol-3-amine |
Standard InChI | InChI=1S/C14H12N2O3S/c1-19-12-8-4-3-7-11(12)15-14-10-6-2-5-9-13(10)20(17,18)16-14/h2-9H,1H3,(H,15,16) |
Standard InChIKey | ZFJUOIQYBJHLCY-UHFFFAOYSA-N |
SMILES | COC1=CC=CC=C1NC2=NS(=O)(=O)C3=CC=CC=C32 |
Canonical SMILES | COC1=CC=CC=C1NC2=NS(=O)(=O)C3=CC=CC=C32 |
PubChem Compound | 690337 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume